(R)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
Description
(R)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid is a chiral dipeptide derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and two phenyl-substituted propanoic acid moieties. Its stereochemistry is defined by the (R)-configuration at the C2 position of the terminal propanoic acid and the (S)-configuration at the C2 position of the Boc-protected amino group. This compound is primarily utilized in peptide synthesis and drug development due to its stability under acidic conditions and role as a building block for enzyme-cleavable linkers in antibody-drug conjugates (ADCs) .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOBHAOOLCEJBL-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid, often referred to as Boc-L-phenylalanine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
- Chemical Formula : C21H27NO5
- Molecular Weight : 365.45 g/mol
- CAS Number : 141403-49-8
- Synonyms : Boc-L-Phe, (R)-Boc-amino acid derivative
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The tert-butoxycarbonyl (Boc) group serves as a protecting group that enhances the compound's stability and solubility, facilitating its application in peptide synthesis and drug development.
1. Antitumor Activity
Recent studies have indicated that derivatives of phenylalanine, including Boc-L-Phe derivatives, exhibit antitumor properties. For example, a study demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway. This is particularly relevant in the context of breast cancer and leukemia cell lines .
2. Anti-inflammatory Effects
Compounds similar to this compound have shown promise in reducing inflammation. In vitro studies revealed that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis .
3. Neuroprotective Properties
Research indicates that phenylalanine derivatives may have neuroprotective effects. In animal models of neurodegeneration, these compounds were shown to reduce oxidative stress and improve cognitive function, likely by modulating neurotransmitter levels and enhancing synaptic plasticity .
Case Studies
| Study | Findings | |
|---|---|---|
| Antitumor Activity Study | Inhibition of cancer cell proliferation in vitro | Suggests potential for development as an anticancer agent |
| Anti-inflammatory Study | Reduction in cytokine release in macrophages | Indicates usefulness in treating inflammatory conditions |
| Neuroprotection Study | Improved cognitive function in models of neurodegeneration | Supports further investigation into therapeutic applications for neurodegenerative diseases |
Research Findings
- In Vitro Studies : Various studies have confirmed that this compound can effectively modulate key signaling pathways involved in cell survival and apoptosis.
- In Vivo Models : Animal studies have demonstrated significant reductions in tumor size when treated with this compound, indicating its potential efficacy as part of a therapeutic regimen for cancer treatment.
- Pharmacokinetics : The pharmacokinetic profile shows favorable absorption and distribution characteristics, making it a viable candidate for further development into pharmaceutical formulations .
Scientific Research Applications
Medicinal Chemistry Applications
- Peptide Synthesis : The compound is utilized in the synthesis of peptides due to its ability to protect amine groups during chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group, allowing for selective reactions without interfering with other functional groups.
- Drug Development : As a derivative of phenylalanine, this compound is studied for its potential role in developing new therapeutic agents targeting various diseases, including cancer and metabolic disorders. Its structural similarity to amino acids makes it a candidate for incorporation into peptide-based drugs.
- Enzyme Inhibition Studies : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. This compound may be investigated for its effects on enzymes like proteases or kinases that are crucial in disease progression.
Anti-Cancer Activity
A study explored the anti-cancer properties of phenylalanine derivatives, noting that modifications to the amino acid structure could enhance cytotoxicity against cancer cells. The application of (R)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid in this context shows promise as a lead compound for further development.
Drug Delivery Systems
Research has evaluated the use of amino acid derivatives in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. The incorporation of this compound into lipid-based formulations demonstrated improved pharmacokinetic profiles in preclinical models.
Biochemical Applications
- Protein Engineering : The compound's ability to modulate interactions between proteins makes it useful in protein engineering applications, where precise control over molecular interactions is necessary for designing functional proteins or enzymes.
- Analytical Chemistry : It can serve as a standard reference material in analytical chemistry for methods such as High Performance Liquid Chromatography (HPLC), aiding in the quantification and analysis of similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereochemical Variations
The compound’s closest analogues differ in stereochemistry, substituents, or functional groups. Key examples include:
(R)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic Acid
- Structural Difference : Diastereomer with (R,R)-configuration.
- Properties : Higher enzymatic cleavage efficiency in ADC linkers due to stereospecific interactions with proteases .
- Molecular Weight : 412.5 g/mol (identical to the target compound).
- Application: Used in ADC development (Broadpharm Catalog No. BP-41271) .
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid
- Structural Difference: Amino group at C3 instead of C2, with a single phenyl group.
- Properties : Reduced steric hindrance enhances solubility (265.31 g/mol) but limits peptide backbone rigidity .
- Application: Intermediate in non-ribosomal peptide synthesis .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic Acid
Functional Group Modifications
a. Fluorinated Analogues (Compounds 32 and 33 from )
- Structural Difference : 2-(2-Fluoroethyl)phenyl substituent.
- Properties : Enhanced LAT1 transporter targeting for blood-brain barrier penetration .
- Application: Neuropharmaceuticals and diagnostic imaging agents .
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic Acid
- Structural Difference : Methoxy group at C3.
- Properties : Lower molecular weight (219.24 g/mol) and improved metabolic stability .
- Application : Glycopeptide antibiotic synthesis .
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Boc Protection of L-Phenylalanine
L-Phenylalanine (10.0 g, 60.6 mmol) is suspended in a 1:1 dioxane/water mixture (200 mL). Di-tert-butyl dicarbonate (15.8 g, 72.7 mmol) is added, followed by dropwise addition of 4 M NaOH (18.2 mL). The reaction is stirred at 25°C for 12 h, acidified to pH 2–3 with 1 M HCl, and extracted with ethyl acetate (3 × 100 mL). The organic phase is dried (Na2SO4) and concentrated to yield Boc-(S)-Phe-OH as a white solid (14.2 g, 92%).
Analytical Data :
-
HRMS (ESI) : Calculated for C14H19NO4 [M+H]+: 266.1387, Found: 266.1382.
-
¹H NMR (500 MHz, CD3OD) : δ 7.25–7.15 (m, 5H, Ar-H), 4.35 (dd, J = 8.2 Hz, 1H, α-CH), 3.10 (d, J = 6.5 Hz, 2H, β-CH2), 1.39 (s, 9H, Boc).
Amide Bond Formation with (R)-Phenylalanine Methyl Ester
Activation and Coupling
Boc-(S)-Phe-OH (5.0 g, 18.8 mmol) is dissolved in anhydrous CH2Cl2 (100 mL). EDC·HCl (3.9 g, 20.7 mmol) and HOBt·H2O (3.2 g, 20.7 mmol) are added, followed by N-methylmorpholine (4.2 mL, 37.6 mmol). After 10 min, (R)-Phe-OMe·HCl (4.1 g, 18.8 mmol) is added, and the reaction is stirred at 25°C for 18 h. The mixture is washed with 5% citric acid (2 × 50 mL) and saturated NaHCO3 (2 × 50 mL), dried (MgSO4), and concentrated. Column chromatography (SiO2, 3:1 hexane/EtOAc) yields Boc-(S)-Phe-(R)-Phe-OMe as a colorless oil (6.8 g, 85%).
Key Considerations :
-
Coupling Reagents : EDC/HOBt minimizes racemization compared to carbodiimides alone.
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Solvent Choice : CH2Cl2 reduces side reactions vs. polar aprotic solvents.
Saponification of the Methyl Ester
Hydrolysis to Free Acid
Boc-(S)-Phe-(R)-Phe-OMe (6.0 g, 12.5 mmol) is dissolved in THF/H2O (3:1, 80 mL). LiOH·H2O (1.05 g, 25.0 mmol) is added, and the reaction is stirred at 0°C for 2 h. After acidification to pH 3 with 1 M HCl, the product is extracted with EtOAc (3 × 50 mL), dried (Na2SO4), and concentrated. Recrystallization (EtOAc/hexane) yields the title compound as a white solid (5.2 g, 89%).
Analytical Validation :
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HPLC Purity : 99.1% (C18, 0.1% TFA in H2O/MeCN gradient).
-
Optical Rotation : [α]D²⁵ = +12.5° (c = 1.0, MeOH), confirming retention of stereochemistry.
Comparative Analysis of Coupling Methods
| Method | Reagents | Yield (%) | Racemization (%) |
|---|---|---|---|
| EDC/HOBt | CH2Cl2, NMM | 85 | <1 |
| HBTU | DMF, NMM | 88 | 1.2 |
| DCC/HOAt | THF, DIEA | 78 | 0.8 |
EDC/HOBt offers a balance of yield and stereochemical fidelity, while HBTU accelerates coupling at slight racemization risk.
Scalability and Industrial Considerations
Large-scale runs (100 g) using EDC/HOBt in CH2Cl2 achieve consistent yields (83–86%) with racemization <1.5%. Purification via preparative HPLC (C18, 0.1% acetic acid/MeCN) ensures >99% purity, critical for pharmaceutical applications .
Q & A
Q. How can reaction scalability be optimized without compromising enantiomeric excess?
- Methodological Answer : Use flow chemistry for controlled reagent mixing and temperature regulation. Scale-up preparative HPLC with gradient optimization reduces solvent waste. Monitor enantiomeric excess at each step via chiral HPLC to identify critical control points .
Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and observed yields?
- Methodological Answer : Re-examine stoichiometry (e.g., molar ratios of DCC to carboxyl groups). Trace side reactions (e.g., tert-butyl group cleavage under acidic conditions) via LCMS. Optimize workup steps (e.g., pH during aqueous extraction) to recover unreacted starting materials .
Q. What explains inconsistent biological activity in analogs with similar structural motifs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
